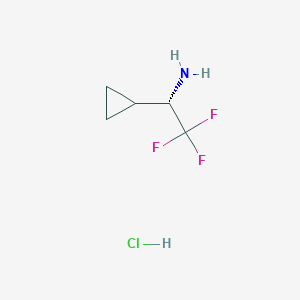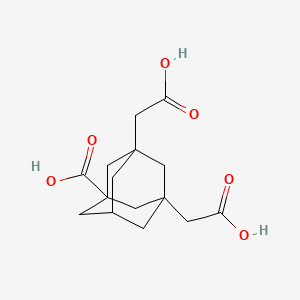
3,5-Bis(carboxymethyl)adamantan-1-carbonsäure
Übersicht
Beschreibung
“3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is a derivative of adamantane . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings arranged in the “armchair” conformation . This molecule contains a total of 43 bonds. There are 23 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 4 six-membered rings, 3 eight-membered rings, 3 carboxylic acids (aliphatic), and 3 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is characterized by its adamantane core, which is a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . It also contains three carboxylic acid groups, which contribute to its reactivity .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Adamantan-Derivate, einschließlich 3,5-Bis(carboxymethyl)adamantan-1-carbonsäure, haben aufgrund ihrer einzigartigen strukturellen und biologischen Eigenschaften ein erhebliches Potenzial in der medizinischen Chemie. Sie werden zur Synthese von Anacardsäure-Derivaten zur Krebsbehandlung und zur selektiven Aminoalkylierung von Adamantanen verwendet .
Katalysatorentwicklung
Die einzigartige Stabilität und Reaktivität von Adamantan-Derivaten macht sie für die Katalysatorentwicklung geeignet. Sie können verwendet werden, um Katalysatoren zu erzeugen, die eine Vielzahl chemischer Reaktionen ermöglichen, einschließlich solcher, die die Aktivierung von C–H-Bindungen beinhalten .
Nanomaterialien
Aufgrund ihrer stimulierbaren Eigenschaften werden Adamantan-Derivate bei der Entwicklung von Nanomaterialien eingesetzt. Sie können in die Konstruktion von funktionalen Nanostrukturen und Materialien mit spezifischen Eigenschaften integriert werden .
Polymerisationsreaktionen
Ungesättigte Adamantan-Derivate, die aus Verbindungen wie This compound synthetisiert werden können, werden als Monomere in Polymerisationsreaktionen verwendet, um thermisch stabile und energiereiche Brennstoffe, Öle und diamantartige voluminöse Polymere zu erzeugen .
Optoelektronische Materialien
Adamantan-Derivate werden als Stabilisatoren in Polykondensationsreaktionen hinzugefügt, um konjugierte Polymere zu erhalten. Diese Polymere finden Anwendungen in der Optoelektronik und werden möglicherweise in Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen verwendet .
Peptidomimetika und biologische Wirkungen
Die polybasischen Carbonsäuren der Adamantanserie, einschließlich This compound, sind vielversprechende Bausteine für die Gestaltung von Peptidomimetika. Diese Verbindungen ahmen Peptide und Proteine nach und haben verschiedene biologische Wirkungen, einschließlich therapeutischer Effekte .
Zukünftige Richtungen
The future directions for “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” and similar adamantane derivatives are promising. They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Biochemische Analyse
Biochemical Properties
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The carboxyl and carboxymethyl groups in its structure allow it to form stable complexes with metal ions and participate in coordination chemistry. This compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes. Additionally, it can interact with proteins through hydrogen bonding and electrostatic interactions, potentially affecting protein folding and function .
Cellular Effects
The effects of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, this compound can modulate signaling cascades, leading to changes in gene expression patterns. Furthermore, its impact on cellular metabolism can result in alterations in energy production and utilization, affecting overall cell function .
Molecular Mechanism
At the molecular level, 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, either inhibiting or activating their activity. The compound’s carboxyl and carboxymethyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, stabilizing or destabilizing their structures. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or toxicity .
Metabolic Pathways
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s carboxyl and carboxymethyl groups allow it to participate in reactions such as decarboxylation and transcarboxylation, affecting the overall metabolic network. These interactions can lead to changes in the concentrations of key metabolites, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the cytoplasm or nucleus can affect gene expression and signaling pathways .
Subcellular Localization
The subcellular localization of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. For instance, its localization in the mitochondria can impact energy production and metabolic processes, while its presence in the nucleus can influence gene expression and transcriptional regulation .
Eigenschaften
IUPAC Name |
3,5-bis(carboxymethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPXQUPXOFJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


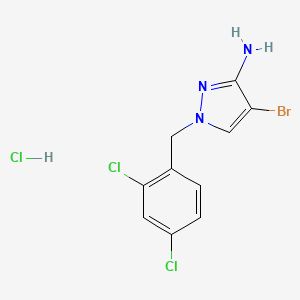

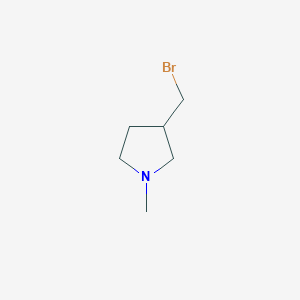
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)

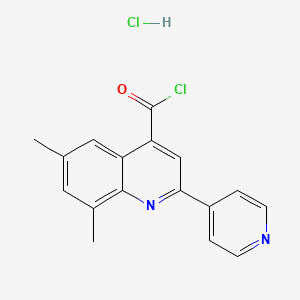


![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)
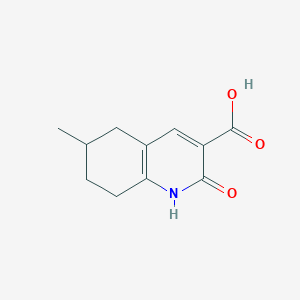
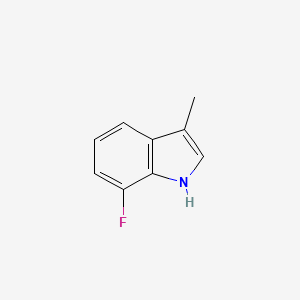
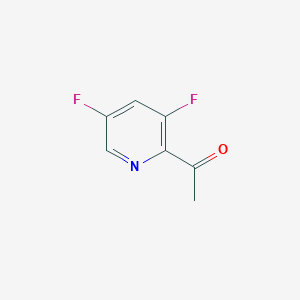
![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
